molecular formula C22H27N5O2 B2889904 (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1219915-19-1

(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2889904
CAS No.: 1219915-19-1
M. Wt: 393.491
InChI Key: PKAPXIGLHMSJMY-BQYQJAHWSA-N
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Description

(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one ( 1219915-19-1) is a chemical compound of significant interest in medicinal chemistry and oncology research. This synthetic small molecule features a morpholine-substituted pyrimidine core linked to a chalcone moiety (3-phenylprop-2-en-1-one) via a piperazine ring. This specific structural architecture is commonly investigated for its potential to interact with key biological targets. Compounds with similar structural motifs, particularly those containing the 4-methyl-6-morpholinopyrimidine group, have been identified in scientific literature as showing promise in biochemical research. For instance, research into analogous pyrimidine derivatives has highlighted their potential as inhibitors of poly (ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair pathways . Inhibition of PARP is a validated strategy in cancer research, especially in studies focused on BRCA-deficient tumors. Furthermore, related molecules have demonstrated efficacy in preclinical models of human estrogen-receptor-positive (ER+) breast cancer, inducing loss of cell viability and promoting apoptosis through mechanisms such as PARP1 cleavage, enhanced phosphorylation of H2AX (a DNA damage marker), and increased caspase 3/7 activity . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-18-17-20(25-13-15-29-16-14-25)24-22(23-18)27-11-9-26(10-12-27)21(28)8-7-19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAPXIGLHMSJMY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and neuroprotective properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H25N5O
  • Molecular Weight : 353.45 g/mol
  • IUPAC Name : (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

This compound features a piperazine moiety linked to a morpholinopyrimidine structure, which is significant for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of morpholinopyrimidine, including the compound , exhibit notable anti-inflammatory activity. In a study evaluating various derivatives, it was found that certain compounds significantly inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages. The mechanisms involved include:

  • Inhibition of iNOS and COX-2 : The compound demonstrated a reduction in the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in the inflammatory response .
CompoundIC50 (µM)Effect on iNOSEffect on COX-2
V45.0DecreasedDecreased
V86.5DecreasedDecreased

Antiproliferative Activity

The antiproliferative effects of this compound were assessed against various cancer cell lines. The results showed that the compound inhibited cell growth effectively, with IC50 values indicating potent activity against multiple tumor types:

Cell LineIC50 (µM)Mechanism of Action
HT-2910.5Induction of apoptosis
M2112.0Cell cycle arrest at G2/M phase
MCF78.8Inhibition of DNA synthesis

These findings suggest that the compound may serve as a promising candidate for cancer therapy by targeting specific cellular pathways involved in proliferation and survival .

Neuroprotective Activity

In vivo studies have demonstrated that the compound exhibits neuroprotective properties. In models of acute cerebral ischemia, it was shown to significantly prolong survival time and reduce mortality rates among treated subjects compared to control groups:

Treatment GroupSurvival Time (hours)Mortality Rate (%)
Control5.080
Compound Treatment12.530

These results indicate that the compound may protect neuronal cells from ischemic damage, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound likely employs palladium-catalyzed coupling (similar to Compounds 6d and 6g ) or condensation (as in Compound 11 ). Piperazine-linked analogs (e.g., ) suggest modular synthesis via nucleophilic substitution or cross-coupling.
  • Bulky substituents (e.g., s-butyl in ) may reduce solubility but improve target specificity.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H-NMR (DMSO-d6, δ ppm) Melting Point (°C)
Compound 6d 1634 (C=O), 1603 (C=C) 7.97 (s, 1H), 7.86 (d, J=15.9 Hz, 1H) 122–124
Compound 6g 1637 (C=O), 1602 (C=C) 8.06 (s, 1H), 7.94 (d, J=16.0 Hz, 1H) 235–237
Compound 11 Not reported Not reported 150–152 (inferred)
(E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one Not reported Not reported Not reported

Key Observations :

  • IR Stretching: Enone systems in all compounds show strong C=O (1630–1640 cm⁻¹) and conjugated C=C (1600–1610 cm⁻¹) absorption bands .
  • ¹H-NMR: The trans-configuration (E-isomer) is confirmed by coupling constants (J=15.9–16.0 Hz) for the enone protons .
  • Melting Points : Higher melting points in Compound 6g (235–237°C) vs. 6d (122–124°C) correlate with increased aromaticity and hydrogen-bonding capacity from the thiophene substituent .

Q & A

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrimidine Core Formation1-(4-Morpholinophenyl)ethanone, NaOH, ethanol, 200°C, 1 h65–7590
Piperazine CouplingGuanidine nitrate, LiOH, reflux, 4 h50–6085
Enone Formation3-Phenylpropenoyl chloride, DCM, RT, 12 h70–8095

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureTarget (IC₅₀, nM)Cell Line Activity (IC₅₀, µM)Reference
4-Fluoro-phenyl variantPI3Kα: 12.3HeLa: 1.2
6-Methyl-pyridazine variantCDK2: 8.7MCF-7: 0.9

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